Pemafibrate
Description
Pemafibrate (K-877) is a novel selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα) developed by Kowa Company, Ltd. Structurally distinct from conventional fibrates, this compound incorporates a Y-shaped configuration with a benzoxazole ring and phenoxyalkyl side chains, enabling enhanced binding to the PPARα ligand-binding domain . This design confers >2500-fold greater PPARα activation potency compared to fenofibric acid (active form of fenofibrate) and >5000-fold selectivity over PPARγ/δ isoforms, minimizing off-target effects .
This compound primarily targets atherogenic dyslipidemia by reducing triglycerides (TG), TG-rich lipoproteins (e.g., VLDL), and small dense LDL-C (sdLDL-C), while increasing HDL-C . It is hepatically metabolized, avoiding renal excretion, which makes it safer for patients with chronic kidney disease (CKD) .
Properties
IUPAC Name |
(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNLJLMDFQVHJ-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233891 | |
| Record name | Pemafibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848259-27-8 | |
| Record name | Pemafibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848259-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pemafibrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemafibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pemafibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEMAFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Overview and Therapeutic Significance
Pemafibrate ((2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxy-phenoxy)-propyl]-amino]-methyl]-phenoxy]-butanoic acid) belongs to the 1,3-benzoxazole class, featuring a unique structure with a 2-aminobenzoxazole core, a phenoxyalkyl side chain, and a carboxylate group. Its design stemmed from modifications to traditional fibric acid derivatives, enhancing PPARα binding affinity by over 2,500-fold compared to fenofibrate. The compound’s selectivity (>5,000-fold for PPARα over PPARγ/δ) reduces off-target effects, making it a paradigm of structure-based drug design.
Synthetic Routes to this compound
Initial Discovery and Structural Optimization
Kowa Company Ltd. pioneered this compound’s synthesis through a multi-step optimization of fibrate derivatives. The process involved:
- Core Modification : Inserting a 2-aminobenzoxazole ring into the fibric acid skeleton to enhance PPARα binding.
- Side Chain Engineering : Introducing a 3-(4-methoxyphenoxy)propyl group to improve metabolic stability.
- Chiral Center Incorporation : Utilizing (R)-configured butanoic acid to optimize pharmacokinetics.
A representative synthesis pathway from early patents involves:
Industrial-Scale Synthesis
Large-scale production employs solvent-mediated crystallization to ensure purity and yield. A patented method outlines:
- Reaction :
- Isolation :
Table 1: Key Parameters in Industrial Synthesis
| Parameter | Value/Condition | Source |
|---|---|---|
| Solvent System | Ethyl acetate/n-heptane (2.25:1) | |
| Crystallization Temp | 25°C | |
| Yield | 95–98% | |
| Purity | ≥99.5% |
Polymorph Development and Solubility Enhancement
Polymorph Screening
This compound’s poor aqueous solubility (0.410 mg/mL at 25°C) necessitated polymorph engineering. Two dominant forms have been characterized:
Form I (Thermodynamically Stable)
- Preparation : Recrystallization from ethyl acetate/n-heptane at 25°C.
- Properties : Melting point 97.5°C, enthalpy −76 J/g.
Form II (High-Solubility Polymorph)
- Synthesis :
- Properties :
Table 2: Comparative Solubility of this compound Polymorphs
| Medium | Form I Solubility (mg/mL) | Form II Solubility (mg/mL) | Ratio (II/I) | Source |
|---|---|---|---|---|
| Water (25°C) | 0.410 | 0.779 | 1.9 | |
| pH 1.0 (0.1 M HCl) | 1.22 | 2.56 | 2.1 | |
| pH 6.8 Buffer | 0.85 | 1.70 | 2.0 |
Structural Basis for Enhanced Solubility
X-ray crystallography reveals Form II’s improved solubility stems from:
Process Optimization and Scale-Up Challenges
Analytical Characterization of Synthetic Batches
Spectroscopic Methods
Chemical Reactions Analysis
Pemafibrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Dyslipidemia Management
Pemafibrate has been studied extensively for its effects on lipid profiles in patients with dyslipidemia, particularly those with type 2 diabetes. In clinical trials, it demonstrated a significant reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol levels compared to placebo. The PROMINENT trial, which focused on patients with type 2 diabetes and hypertriglyceridemia, reported a median reduction in triglyceride levels of 31.1% in the this compound group versus 6.9% in the placebo group .
Non-Alcoholic Fatty Liver Disease (NAFLD)
This compound has shown potential benefits for patients with non-alcoholic fatty liver disease (NAFLD). A phase II trial indicated improvements in liver stiffness and reductions in alanine aminotransferase levels without significantly altering liver fat content . This suggests that while this compound may not directly reduce hepatic steatosis, it could improve liver function markers.
Chronic Kidney Disease
Given its biliary excretion pathway, this compound is safer for use in patients with chronic kidney disease compared to traditional fibrates, which are renally excreted and can worsen kidney function tests . This characteristic allows for its application in a broader patient population who may have previously been excluded from fibrate therapy.
Safety Profile
This compound exhibits a favorable safety profile with fewer adverse effects compared to conventional fibrates. Clinical studies have reported lower rates of liver function test abnormalities and renal adverse events when this compound is used in conjunction with statins . However, some studies indicated an increased risk of venous thromboembolism and renal adverse events compared to placebo .
Ongoing Research and Future Directions
Current research continues to explore this compound's efficacy across various conditions:
- Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) : Ongoing trials are assessing this compound's role in managing MASLD, which is associated with metabolic syndrome features such as dyslipidemia and hyperglycemia .
- Cardiovascular Outcomes : Although initial studies like PROMINENT did not demonstrate a reduction in cardiovascular events despite lipid improvements, further investigations are warranted to understand this compound's full potential in cardiovascular risk management .
Mechanism of Action
Pemafibrate exerts its effects by selectively binding to peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of peroxisome proliferator-activated receptor alpha by this compound leads to increased production of lipoprotein lipase and apolipoprotein A-V, while decreasing the plasma levels of apolipoprotein C-III, which inhibits lipoprotein lipase activity. This results in enhanced catabolism of triglyceride-rich lipoproteins and reduced serum triglyceride levels .
Comparison with Similar Compounds
Table 1: Comparative Lipid-Lowering Effects of Pemafibrate vs. Fenofibrate
| Parameter | This compound (0.4 mg/day) | Fenofibrate (100–200 mg/day) | References |
|---|---|---|---|
| TG Reduction | 45–52% | 38–51% | |
| HDL-C Increase | 8–15% | 5–10% | |
| Non-HDL-C Reduction | 20–25% | 15–20% | |
| sdLDL-C Reduction | 30–40% | 15–25% |
- This compound at 0.4 mg/day achieves TG reductions comparable to fenofibrate 200 mg/day but with superior efficacy at lower doses (e.g., 0.4 mg this compound vs. 100 mg fenofibrate: −52% vs. −38% TG) .
- Increases in HDL-C are more pronounced with this compound (+15% vs. +10% for fenofibrate) due to enhanced PPARα-driven apoA-I/A-II synthesis .
Table 2: Adverse Event (AE) Incidence in this compound vs. Fenofibrate
- Renal Safety: this compound avoids the creatinine/eGFR worsening seen with fenofibrate, making it suitable for CKD patients .
- Hepatobiliary Safety: this compound reduces ALT and γ-GT levels (−37.3 U/L for γ-GT), whereas fenofibrate increases them .
- Statin Combination: this compound + statins reduce sdLDL-C by 40% (vs. 15% with statin monotherapy), without increasing AE risk .
Structural and Mechanistic Advantages
This compound’s Y-shaped structure allows full occupancy of the PPARα ligand-binding pocket, inducing coactivator (e.g., PGC-1α) recruitment and distinct gene regulation compared to linear fibrates . This results in:
- Enhanced activation of lipid-oxidation genes (e.g., CPT1A, ACOX1).
- Suppression of pro-inflammatory pathways (e.g., NF-κB) .
Comparison with Statins and Non-Fibrate Agents
Table 3: this compound in Combination Therapy
*this compound may increase LDL-C by 5–10% in some patients, but this reflects larger LDL particle size (less atherogenic), with stable apoB levels .
Non-Lipid Metabolic Benefits
- Glucose Metabolism: this compound reduces HOMA-IR (−1.28), fasting glucose (−0.25 mmol/L), and insulin (−3.31 µU/mL) in dyslipidemic patients, unlike fenofibrate .
- Liver Function : Reduces liver stiffness and fibrosis biomarkers (e.g., FAST score) in NAFLD patients .
Limitations and Ongoing Research
- However, its microvascular benefits (e.g., retinopathy, nephropathy) are under investigation .
- Long-term renal and hepatic safety beyond 52 weeks remains to be fully characterized .
Biological Activity
Pemafibrate, a novel selective modulator of peroxisome proliferator-activated receptor alpha (PPARα), represents a significant advancement in the treatment of dyslipidemia and related inflammatory conditions. Unlike traditional fibrates, this compound exhibits a unique mechanism of action and a favorable safety profile, making it a promising therapeutic option for various metabolic disorders.
This compound selectively activates PPARα, which plays a crucial role in lipid metabolism and inflammation. Its binding induces conformational changes in the PPARα structure, enhancing its interaction with co-activators like PGC-1α. This interaction leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory mediators.
Key Biological Activities
-
Lipid Metabolism :
- This compound significantly reduces triglyceride (TG) levels and very-low-density lipoprotein (VLDL) secretion from the liver.
- It enhances lipoprotein lipase (LPL) activity, facilitating the breakdown of TG-rich particles.
- The compound increases serum levels of fibroblast growth factor 21 (FGF21), which is integral to fatty acid metabolism and VLDL regulation .
-
Anti-inflammatory Effects :
- This compound suppresses inflammatory cytokines such as TNF-α and inhibits the activation of NF-κB and AP-1 pathways.
- It promotes anti-inflammatory macrophage polarization and reduces the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) in endothelial cells .
- Fibrosis Mitigation :
Case Studies
A study published in Nature demonstrated that this compound effectively mitigated peritoneal fibrosis in mice by enhancing PPARα expression while suppressing inflammatory responses. The findings highlighted its potential application in chronic peritoneal disease management .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Lipid Reduction | Decreased TG and VLDL levels | Upregulation of FGF21 and LPL activity |
| Anti-inflammatory Response | Reduced TNF-α, VCAM-1, MCP-1 levels | Inhibition of NF-κB/AP-1 pathways |
| Fibrosis Prevention | Amelioration of peritoneal fibrosis | Enhanced PPARα signaling |
Pharmacokinetics
The pharmacokinetic profile shows that this compound has a bioavailability of 15% in rats and 87% in monkeys, with predominant unmetabolized forms observed in plasma. Its metabolic conversion occurs primarily via demethylation .
Q & A
Q. What are the primary molecular mechanisms by which Pemafibrate modulates PPARα activity, and how do these differ from classical fibrates like fenofibrate?
this compound acts as a selective PPARα modulator (SPPARMα) with a unique binding mode to the ligand-binding domain of PPARα. Computational studies using fragment molecular orbital (FMO) methods reveal that this compound forms stronger hydrogen bonds and hydrophobic interactions with key residues (e.g., Tyr314, His440) compared to fenofibrate, enhancing transcriptional activity . In vitro luciferase assays confirm its higher efficacy in activating PPARα-dependent pathways, such as lipid oxidation genes, without inducing off-target effects common to non-selective agonists .
Q. What experimental models are most appropriate for evaluating this compound's effects on hypertriglyceridemia and non-alcoholic steatohepatitis (NASH)?
Preclinical studies utilize high-fat diet-induced murine models of NASH (e.g., STAM mice) to assess hepatic triglyceride (TG) hydrolysis, fibrosis markers (e.g., collagen IV, Autotaxin), and PPARα target gene expression . Clinical trials employ post-hoc analyses of serum biomarkers (ALT, AST, GGT) and imaging techniques like FibroScan® to quantify liver stiffness (LSM) and controlled attenuation parameter (CAP) for steatosis . These methods are validated against histopathological scores (NAFLD activity score) .
Q. How do clinical trial designs for this compound address efficacy and safety in patients with atherogenic dyslipidemia?
Phase 3 trials (e.g., NCT03004417) use randomized, double-blind protocols comparing this compound (0.1–0.4 mg/day) against fenofibrate (100–200 mg/day) over 12–52 weeks. Primary endpoints include TG reduction (≥50%) and HDL-C elevation (13–16%), with secondary endpoints assessing liver function (albumin, FAST score) and renal safety markers (e.g., serum creatinine) . Dose-response relationships are analyzed using ANOVA with repeated measures .
Advanced Research Questions
Q. How does this compound’s binding affinity and selectivity for PPARα influence its transcriptional activity compared to full agonists like GW7647 or partial agonists like MEHP?
Competitive binding assays and FMO-based simulations demonstrate that this compound’s selectivity arises from its interaction with PPARα’s helix 12 stabilization, a critical region for coactivator recruitment. Unlike GW7647 (full agonist), this compound avoids displacing corepressors like NCoR1, reducing adverse gene activation. In binary mixture experiments, this compound synergizes with partial agonists but antagonizes competitive inhibitors (e.g., GW6471), suggesting context-dependent modulation .
Q. What methodological approaches resolve contradictions in this compound’s reported effects on hepatic fibrosis vs. steatosis?
While this compound improves fibrosis markers (e.g., FIB-4 index, APRI) in human trials , murine NASH models show reduced inflammation (F4/80+ macrophages) without altering hepatic TG content . This discrepancy is addressed via transcriptomic profiling: RNA-seq reveals upregulation of TG hydrolysis genes (e.g., Lipe, Pnpla2) and suppression of profibrotic miRNAs (miR-34a, miR-21) . Researchers should integrate multi-omics data (proteomics, lipidomics) to disentangle tissue-specific effects.
Q. How can in silico methods optimize this compound’s pharmacokinetic profile for extended-release formulations?
HPLC-based content uniformity testing (relative standard deviation <2%) and dissolution studies under biorelevant conditions (pH 6.8, bile salts) guide formulation adjustments. Pharmacokinetic modeling using non-compartmental analysis (NCA) compares AUC and Cmax between immediate-release (IR) and extended-release (ER) tablets, ensuring dose proportionality .
Q. What statistical frameworks are recommended for analyzing this compound’s impact on microRNA clusters in longitudinal studies?
For serum miRNA profiling (e.g., pre- vs. post-treatment), use hierarchical clustering (Euclidean distance) and differential expression analysis (DESeq2 or edgeR). Adjust for multiple testing (Benjamini-Hochberg correction) and validate findings via qRT-PCR on prioritized miRNAs (e.g., miR-122, miR-192) .
Tables of Key Findings
Methodological Recommendations
- For structural studies : Combine X-ray crystallography (PPARα-ligand complexes) with molecular dynamics simulations to validate binding stability .
- For clinical trials : Stratify patients by baseline FAST score and fibrosis stage to isolate this compound’s hepatoprotective effects .
- For translational research : Use organoid models to assess PPARα activation in human hepatocytes under hyperlipidemic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
